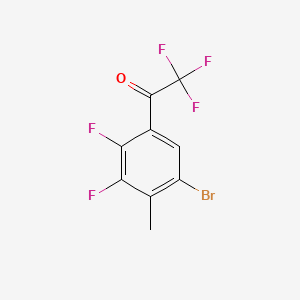
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a trifluoroethanone moiety
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
- 5-Bromo-2,3-difluoro-4-methylphenylboronic acid
- (5-Bromo-2,3-difluoro-4-methylphenyl)methanol
- (5-Bromo-2,3-difluoro-4-methylphenyl)(phenyl)methanone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C9H4BrF5O |
|---|---|
Poids moléculaire |
303.02 g/mol |
Nom IUPAC |
1-(5-bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H4BrF5O/c1-3-5(10)2-4(7(12)6(3)11)8(16)9(13,14)15/h2H,1H3 |
Clé InChI |
LCPGZPZFWJDOHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1F)F)C(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


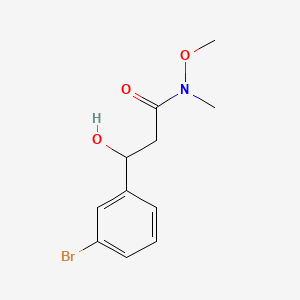

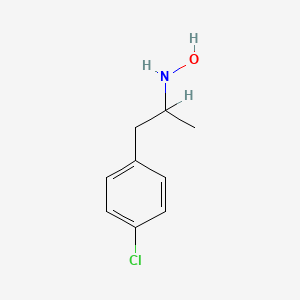
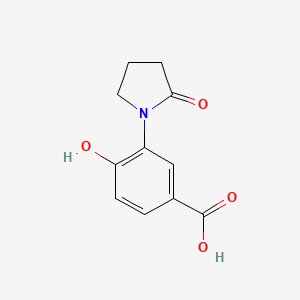
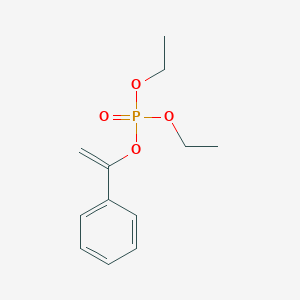
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
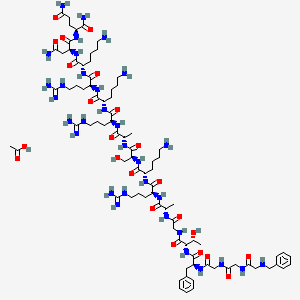
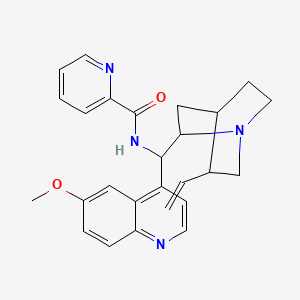
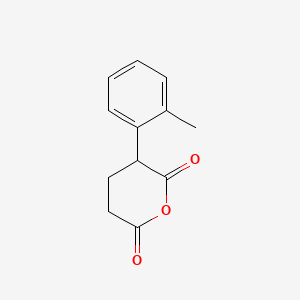
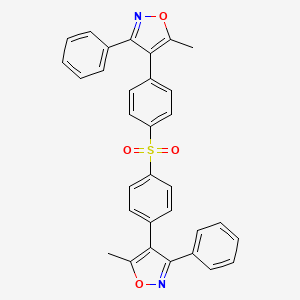
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)
